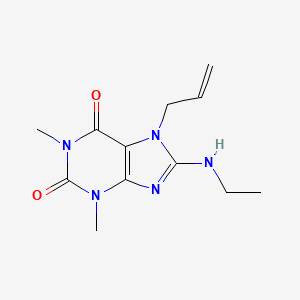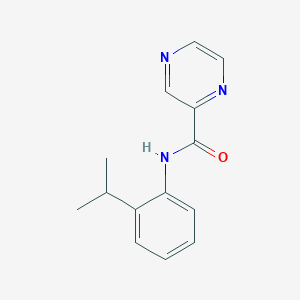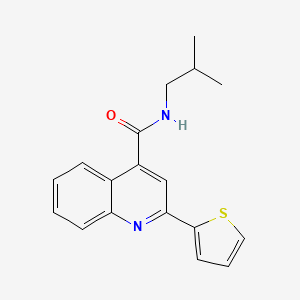![molecular formula C16H21ClN2 B5806414 2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)
2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
Overview
Description
2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a chemical compound with potential applications in the field of scientific research. This compound is also known as WIN 55,212-2, and it belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are compounds that mimic the effects of natural cannabinoids, such as THC, but are designed to be more potent and selective in their action.3.1.1~3,7~]decane.
Scientific Research Applications
2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has been extensively studied for its potential applications in the field of scientific research. This compound has been shown to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes, such as pain, appetite, and mood regulation.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves binding to the CB1 and CB2 receptors in the brain. This binding results in the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs). These pathways are involved in the regulation of various physiological processes, such as pain, appetite, and mood regulation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of pain perception, the regulation of appetite and food intake, and the modulation of mood and anxiety. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects in various animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane in lab experiments is its high affinity for the CB1 and CB2 receptors in the brain. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the main limitations of using this compound is its potential for abuse and dependence, as it has been shown to have psychoactive effects in humans.
Future Directions
There are several future directions for the research on 2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane. One of the main areas of interest is the development of more selective and potent synthetic cannabinoids, which could be used to study the endocannabinoid system and its role in various physiological processes. Additionally, there is a need for further research on the potential therapeutic applications of this compound, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. Finally, there is a need for more research on the potential risks and side effects of this compound, particularly in humans, in order to better understand its safety profile.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves the reaction of 4-chlorobenzyl cyanide with 1,5-dimethyl-1,2,3,6-tetrahydropyridine in the presence of a reducing agent, such as lithium aluminum hydride or sodium borohydride. The resulting product is then treated with acetic anhydride to yield the final compound. The yield of this synthesis method is reported to be around 50%.
properties
IUPAC Name |
2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2/c1-15-7-16(2)10-18(8-15)14(19(9-15)11-16)12-3-5-13(17)6-4-12/h3-6,14H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHQDSWFSXCCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324075 | |
| Record name | 2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane | |
CAS RN |
303012-29-5 | |
| Record name | 2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)
![ethyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5806347.png)



![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)


![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5806424.png)